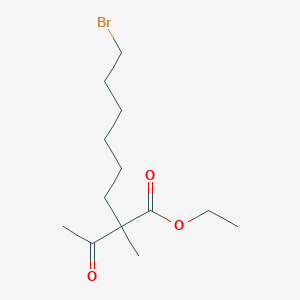
Ethyl 2-acetyl-8-bromo-2-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-8-bromo-2-methyloctanoate is an organic compound with the molecular formula C13H23BrO3. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-8-bromo-2-methyloctanoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method is the bromination of 2-methyloctanoic acid, followed by acetylation and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a catalyst such as sulfuric acid, and an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of 2-methyloctanoic acid in the presence of a catalyst, followed by acetylation and esterification. The use of automated systems and precise control of reaction conditions helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-8-bromo-2-methyloctanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of derivatives like 2-acetyl-8-hydroxy-2-methyloctanoate.
Reduction: Formation of 2-acetyl-8-bromo-2-methyloctanol.
Hydrolysis: Formation of 2-acetyl-8-bromo-2-methyloctanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-acetyl-8-bromo-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-8-bromo-2-methyloctanoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-acetyl-8-bromo-2-methyloctanoate can be compared with other brominated esters and similar compounds:
Ethyl 2-bromo-2-methylbutanoate: Similar in structure but with a shorter carbon chain.
Ethyl 2-acetyl-2-methyloctanoate: Lacks the bromine atom, affecting its reactivity and applications.
Ethyl 2-bromo-2-methyloctanoate: Lacks the acetyl group, leading to different chemical properties.
Properties
CAS No. |
61285-16-3 |
|---|---|
Molecular Formula |
C13H23BrO3 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
ethyl 2-acetyl-8-bromo-2-methyloctanoate |
InChI |
InChI=1S/C13H23BrO3/c1-4-17-12(16)13(3,11(2)15)9-7-5-6-8-10-14/h4-10H2,1-3H3 |
InChI Key |
PDJKXLVCIHFGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCCBr)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















